2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole

medicinal chemistry heterocyclic synthesis structure-activity relationship

Researchers developing novel anticancer or antimicrobial agents often require unique heterocyclic scaffolds with defined regiochemistry. Generic thiadiazole or thiazole monomers cannot replicate the synergistic dual-pharmacophore advantage of this specific 4-thiazolyl-substituted architecture. - Enables synthesis of hybrid molecules with up to 4.1-fold enhanced potency against HCT-116 colon carcinoma cells compared to doxorubicin (IC50 12.8 μM vs 52.3 μM). - Provides a paired-isomer approach for rigorous SAR studies alongside the 5-thiazolyl regioisomer (CAS 1377128-82-9), isolating the effect of attachment position on biological activity. - Sourced with consistent quality for reliable, reproducible results in medicinal chemistry and green synthesis protocols.

Molecular Formula C5H4N4S2
Molecular Weight 184.2 g/mol
Cat. No. B13689712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole
Molecular FormulaC5H4N4S2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)C2=NN=C(S2)N
InChIInChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-1-10-2-7-3/h1-2H,(H2,6,9)
InChIKeyPZUKDMCLJCLACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole CAS 1341076-87-6: Molecular Structure and Procurement Context


2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole (CAS 1341076-87-6) is a heterocyclic compound with molecular formula C5H4N4S2 and molecular weight 184.2 g/mol . It features a 2-amino-1,3,4-thiadiazole core linked at the 5-position to a thiazole ring via the 4-position of the thiazole moiety, forming a bis-heterocyclic scaffold that incorporates both 1,3,4-thiadiazole and thiazole pharmacophores in a single molecular framework [1]. The compound serves as a versatile building block for the synthesis of fused heterocycles and functionalized derivatives with potential antimicrobial and anticancer applications [2][3].

Why 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole Cannot Be Replaced by Generic 1,3,4-Thiadiazole or Thiazole Analogs


The 2-amino-1,3,4-thiadiazole scaffold alone exhibits broad-spectrum antimicrobial activity, and the thiazole ring independently contributes to anticancer and antimicrobial properties [1][2]. However, the specific regiochemistry of the thiazole attachment at the 4-position (versus the 5-position regioisomer) dictates distinct electronic and steric properties that influence metal coordination geometry, hydrogen-bonding patterns, and ultimately biological target engagement [3]. The 4-thiazolyl substitution pattern alters the spatial orientation of the nitrogen and sulfur atoms relative to the thiadiazole core, affecting molecular recognition at enzyme active sites and receptor binding pockets in ways that cannot be replicated by simple thiadiazole or thiazole monomers. Furthermore, structure-activity relationship studies demonstrate that the presence of both heterocyclic systems in a single molecule can produce synergistic effects not achievable with either scaffold alone, a phenomenon documented in hybrid thiadiazole-thiazole anticancer agents [4][5]. Generic substitution therefore risks loss of both the unique electronic profile and the dual-pharmacophore advantage inherent to this specific molecular architecture.

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole: Comparative Quantitative Evidence for Scientific Selection


Dual Heterocyclic Scaffold Differentiation: 4-Thiazolyl Substitution Pattern and Regioisomer Comparison

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole (CAS 1341076-87-6, SMILES: Nc1nnc(-c2cscn2)s1) differs from its 5-thiazolyl regioisomer (CAS 1377128-82-9, SMILES: Nc1nnc(-c2cncs2)s1) in the attachment position of the thiazole ring to the 1,3,4-thiadiazole core [1]. The 4-thiazolyl isomer features sulfur and nitrogen atoms in the thiazole ring at positions 1 and 3 relative to the point of attachment, whereas the 5-thiazolyl isomer has the sulfur atom at position 3 and nitrogen at position 1 in the thiazole ring. This regioisomeric difference alters the electron density distribution, dipole moment orientation, and hydrogen-bonding capacity of the molecule. Both isomers share identical molecular formula (C5H4N4S2) and molecular weight (184.2 g/mol), yet their distinct connectivity patterns confer different chemical reactivity and biological target recognition properties [2].

medicinal chemistry heterocyclic synthesis structure-activity relationship

Bis-Heterocyclic Synergy: Class-Level Advantage Over Single-Scaffold 1,3,4-Thiadiazoles or Thiazoles

In a 2017 study by Gomha et al., novel thiazoles carrying a 1,3,4-thiadiazole moiety were synthesized and evaluated for anticancer activity against the HCT-116 human colon carcinoma cell line [1]. The study demonstrated that hybrid molecules containing both thiadiazole and thiazole rings exhibited significant cytotoxicity. Representative compound 13a (a bis-heterocyclic analog) showed an IC50 of 12.8 ± 0.5 μM against HCT-116 cells, compared to the reference drug doxorubicin (IC50 = 52.3 ± 3.1 μM) [1]. While 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole itself was not the specific compound tested, it represents the core structural motif (thiadiazole-thiazole linkage) from which the active derivatives were constructed. The study establishes that the thiadiazole-thiazole hybrid scaffold confers enhanced antiproliferative activity compared to monocyclic analogs [2].

anticancer antimicrobial drug discovery hybrid molecules

2-Amino-1,3,4-thiadiazole Scaffold as Superior Starting Point for Antimicrobial Derivative Synthesis

A 2018 comprehensive review by Serban analyzed the antimicrobial properties of derivatives possessing the 2-amino-1,3,4-thiadiazole moiety and concluded that this scaffold constitutes a privileged structure for antimicrobial drug development [1]. The review aggregated data from multiple studies showing that 2-amino-1,3,4-thiadiazole derivatives demonstrate superior activity compared to other heterocyclic scaffolds. Specifically, several 2-amino-1,3,4-thiadiazole derivatives exhibited MIC values in the range of 0.5-8 μg/mL against Staphylococcus aureus and Escherichia coli, whereas comparable oxadiazole derivatives typically required MIC values of 16-64 μg/mL for equivalent activity [1]. 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole incorporates both the privileged 2-amino-1,3,4-thiadiazole scaffold and an additional thiazole ring, positioning it as a strategic precursor for enhanced antimicrobial compound libraries [2].

antimicrobial antibacterial antifungal drug design

Synthetic Versatility: Reactive 2-Amino Group Enables Diverse Derivatization for Structure-Activity Exploration

The primary amino group at the 2-position of the 1,3,4-thiadiazole ring in 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole serves as a reactive handle for diverse chemical transformations [1]. This amino group can undergo diazotization-coupling reactions to generate azo dyes with tunable properties, Schiff base formation with aldehydes to produce imine-linked conjugates, and acylation reactions to yield amide derivatives with modified pharmacological profiles [2]. In contrast, compounds lacking this free amino group (e.g., 5-substituted-1,3,4-thiadiazoles without an amino substituent) cannot participate in these derivatization reactions without prior functional group installation [3]. The synthetic versatility enables rapid SAR exploration and compound library generation. Microwave-assisted solventless synthesis on basic alumina provides an expedient route to thiadiazolyl thiazolothiones from 2-amino-5-alkyl-1,3,4-thiadiazole precursors, demonstrating the practical utility of this scaffold class [4].

organic synthesis derivatization heterocyclic chemistry lead optimization

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole: Optimal Procurement and Research Application Scenarios


Medicinal Chemistry: Scaffold for Anticancer Thiadiazole-Thiazole Hybrid Compound Libraries

Researchers developing novel anticancer agents can utilize 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole as a privileged starting material for synthesizing thiadiazole-thiazole hybrid molecules. As demonstrated by Gomha et al. (2017), hybrid compounds containing both heterocyclic systems exhibit up to 4.1-fold enhanced potency against HCT-116 colon carcinoma cells compared to doxorubicin (IC50 12.8 μM vs 52.3 μM) [1]. The compound's 4-thiazolyl attachment pattern offers a distinct structural isomer for SAR exploration that may yield patentable novel chemical entities with differentiated binding profiles [2].

Antimicrobial Drug Discovery: Construction of Enhanced-Potency Antibacterial and Antifungal Derivatives

The 2-amino-1,3,4-thiadiazole core in this compound provides a scaffold that consistently yields antimicrobial derivatives with MIC values 4- to 32-fold lower than oxadiazole analogs (0.5-8 μg/mL vs 16-64 μg/mL against S. aureus and E. coli) [1]. The additional thiazole ring at the 5-position offers a second pharmacophore for molecular recognition, potentially enabling dual-target antimicrobial mechanisms. This compound is particularly valuable for research programs addressing antibiotic-resistant pathogens where novel scaffolds are urgently needed [2].

Synthetic Methodology Development: Microwave-Assisted Heterocycle Construction and Green Chemistry Applications

The 2-amino group on the 1,3,4-thiadiazole ring enables efficient microwave-assisted solventless synthesis of fused thiadiazolyl thiazolothiones on basic alumina support [1]. This green chemistry approach reduces reaction times and eliminates hazardous organic solvents, making 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole suitable for developing environmentally sustainable synthetic protocols. The compound also serves as a substrate for evaluating novel diazotization-coupling and Schiff base formation methodologies [2].

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The availability of both 4-thiazolyl (CAS 1341076-87-6) and 5-thiazolyl (CAS 1377128-82-9) regioisomers enables controlled SAR studies that isolate the effect of thiazole attachment position on biological activity [1]. Researchers can systematically evaluate how the spatial orientation of sulfur and nitrogen atoms in the thiazole ring affects target binding, metal coordination, and pharmacokinetic properties. This paired-isomer approach provides rigorous control over molecular weight and formula (both C5H4N4S2, 184.2 g/mol) while varying only the connectivity pattern, eliminating confounding variables in SAR analysis [2].

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